Product packaging for 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol(Cat. No.:CAS No. 1261889-77-3)

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol

Cat. No.: B6376745
CAS No.: 1261889-77-3
M. Wt: 259.69 g/mol
InChI Key: FQPZXRUBEBYBNB-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol is a specialized bisphenolic compound of significant interest in advanced chemical research. Its molecular structure incorporates both chloro-methoxyphenyl and cyanophenol moieties, making it a versatile scaffold in synthetic and materials chemistry . The phenol and benzonitrile groups provide distinct sites for further chemical modification, enabling its use in developing more complex molecular architectures . This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClNO2 B6376745 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol CAS No. 1261889-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-7-11(15)4-5-12(14)9-2-3-10(8-16)13(17)6-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPZXRUBEBYBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684885
Record name 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-77-3
Record name 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 5 4 Chloro 2 Methoxyphenyl 2 Cyanophenol and Structural Analogs

Established Methodologies for Biaryl Synthesis

The formation of the C-C bond linking the two aromatic rings is the cornerstone of synthesizing the target molecule's backbone. Various powerful methods have been developed for this purpose.

Transition metal-catalyzed cross-coupling reactions are among the most robust and widely used methods for C-C bond formation. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is particularly effective for creating biaryl structures. nih.govmdpi.comyoutube.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron-based reagents. nih.govyoutube.com

For the synthesis of biaryl phenols, a common approach involves the coupling of a halophenol with a phenylboronic acid or vice versa. acs.org In the context of the target molecule, this could be achieved by coupling a derivative of (4-chloro-2-methoxyphenyl)boronic acid with a suitably protected 5-halo-2-cyanophenol. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. youtube.com

A systematic study on the Suzuki-Miyaura coupling of halophenols and phenol (B47542) boronic acids highlighted that palladium on carbon (Pd/C) can serve as an effective heterogeneous catalyst in water. acs.org Microwave irradiation has been shown to improve results, especially for less reactive bromophenols. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperatureReactantsReference
Pd(OH)₂Potassium Phosphate (B84403)-65 °CPhenylboronic acids & Bromobenzenes nih.gov
Pd/C-Water-Halophenols & Phenol boronic acids acs.org
Pd(dppf)Cl₂Cesium Carbonate1,4-Dioxane/Water100 °CAryl bromide & Boronic ester youtube.com

The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (facilitated by the base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. youtube.com

In an effort to develop more sustainable synthetic methods, significant research has focused on metal-free biaryl synthesis. d-nb.infoscientificupdate.com These approaches avoid the cost and potential toxicity associated with residual transition metals. scientificupdate.com

Aryne Chemistry and the Truce-Smiles Rearrangement: A notable metal-free strategy involves the generation of highly reactive aryne intermediates. One innovative method describes the reaction of aryl sulfonamides with a fluoride (B91410) source to generate an aryne. d-nb.infonih.gov This intermediate is then trapped by another aryl sulfonamide, which subsequently undergoes an aryl Truce-Smiles rearrangement, involving an aryl anion migration and extrusion of sulfur dioxide, to furnish the biaryl product. d-nb.infonih.govrsc.org This reaction is particularly effective for accessing sterically hindered biaryls, which can be challenging to synthesize using traditional cross-coupling methods. d-nb.infonih.gov

The general process can be summarized as:

Aryne Generation: An ortho-silyl aryl triflate or similar precursor is treated with a fluoride source (e.g., CsF) to generate the aryne.

Nucleophilic Addition: An aryl sulfonamide adds to the aryne.

Rearrangement: The resulting intermediate undergoes a Truce-Smiles rearrangement, where the aryl group migrates, leading to C-C bond formation and SO₂ extrusion to form a 2-aminobiaryl. nih.gov

This method proceeds under mild conditions and demonstrates excellent functional group tolerance. rsc.org

Nucleophilic aromatic substitution (SNAr) provides another pathway for forming aryl-aryl bonds. This reaction typically requires one of the aromatic rings to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (such as a halide). wikipedia.orgpressbooks.pub The EWG stabilizes the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. wikipedia.org

The mechanism proceeds in two steps:

Addition: The nucleophile (e.g., a phenoxide) attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). pressbooks.pub

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the coupled product. pressbooks.pub

For the synthesis of a biaryl ether, a phenoxide can act as the nucleophile attacking an activated fluoroaromatic compound. acs.org To form a C-C biaryl linkage, an aryl lithium or aryl Grignard reagent can serve as the nucleophile. For instance, treating a 2-alkoxybenzoic ester with an aryllithium reagent can lead to the formation of a biphenyl-2-carboxylate via an ester-mediated SNAr reaction. oup.com The cyano group present in the target structure is an effective activating group for SNAr reactions. acs.org

Oxidative coupling reactions offer a direct route to biaryls by forming a C-C bond between two C-H bonds, representing a highly atom-economical approach. google.comgoogle.com Aerobic oxidative coupling uses molecular oxygen, a green and inexpensive oxidant, to drive the reaction. nih.govacs.org

These reactions can be catalyzed by various metal complexes, including ruthenium and palladium. google.comnih.gov A supported ruthenium catalyst, Ru(OH)x/Al₂O₃, has been shown to efficiently promote the oxidative coupling of various substituted phenols in water, using molecular oxygen as the sole oxidant without any additives. nih.govacs.org The reaction mechanism is proposed to involve the homolytic coupling of two phenoxy radical species generated by the catalyst, which acts as a one-electron oxidant. nih.govacs.org

A significant challenge in the cross-coupling of two different phenols is controlling selectivity to favor the desired unsymmetrical product over the two possible symmetrical homo-coupled products. acs.org However, methods have been developed to achieve efficient oxidative cross-coupling of two different phenols using oxidants like K₂S₂O₈ in CF₃COOH, which proceeds at ambient temperature. acs.org

Strategies for Introducing Cyanophenol Moieties

The cyanophenol functionality is a key feature of the target molecule. This moiety can be constructed either before or after the biaryl coupling, but direct cyanation of a pre-formed phenol or biaryl phenol is often an efficient strategy.

Direct C-H cyanation avoids the need for pre-functionalized substrates, such as halides or triflates, thereby shortening synthetic sequences.

Copper-Mediated C-H Cyanation: Copper catalysts are effective and relatively inexpensive for cyanation reactions. researchgate.net Copper-mediated protocols have been developed for the ortho-selective C-H cyanation of phenols. One such method employs ethyl cyanoformate as the cyano source and relies on a removable bipyridine-based bidentate auxiliary attached to the phenolic oxygen to direct the cyanation to the ortho position. researchgate.net Other methods have utilized copper cyanide in combination with an oxidant to directly cyanate (B1221674) heterocycles, a strategy that can be adapted for phenols. nih.gov

Lewis Acid-Promoted Cyanation: An efficient and highly regioselective method for the ortho-cyanation of phenols involves promotion by a Lewis acid. rsc.orgrsc.org In this approach, a 3-substituted or 3,4-disubstituted phenol is treated with a cyanating agent, such as methyl thiocyanate (B1210189) (MeSCN), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). rsc.orgrsc.org This electrophilic cyanation proceeds smoothly to afford 2-hydroxybenzonitriles in good to excellent yields and with high selectivity for the position ortho to the hydroxyl group. rsc.orgresearchgate.net

Table 2: Lewis Acid-Promoted Ortho-Cyanation of Substituted Phenols

Phenol SubstrateLewis AcidCyanating AgentSolventYield (%)Reference
3-MethylphenolBF₃·OEt₂MeSCNDCE75 rsc.org
3-MethoxyphenolBF₃·OEt₂MeSCNDCE85 rsc.org
3-ChlorophenolBF₃·OEt₂MeSCNDCE80 rsc.org
3,4-DimethylphenolBF₃·OEt₂MeSCNDCE81 rsc.org
3-BromophenolBF₃·OEt₂MeSCNDCE81 rsc.org

DCE = 1,2-dichloroethane

This protocol demonstrates broad substrate scope and good functional group tolerance, making it a practical tool for the synthesis of complex cyanophenols. rsc.orgresearchgate.net

Synthesis via Salicylaldoxime (B1680748) Dehydration and Hydrolytic-Acidification

A prominent route to 2-cyanophenols (salicylonitriles) involves the preparation and subsequent dehydration of salicylaldoximes. This multi-step process is valued for its accessible starting materials and operational simplicity. google.com The synthesis begins with the formation of salicylaldoxime from salicylic (B10762653) aldehyde and a hydroxylammonium salt, such as hydroxylamine (B1172632) hydrochloride. google.comgoogle.com The reaction is typically performed in an aqueous or alcoholic medium, often with the addition of a mild base like sodium bicarbonate to adjust the pH. google.com

The critical step is the dehydration of the resulting salicylaldoxime to the corresponding nitrile. Various dehydrating agents can be employed, with anhydrides being a common choice. google.comchemicalbook.com The process is often followed by a hydrolytic-acidification workup. google.comchemicalbook.com One patented method describes a three-step process: preparation of salicylaldoxime, dehydration with an anhydride (B1165640), and a final hydrolytic-acidification reaction using a 10-30% strong base solution at 100-150°C. This procedure is reported to achieve a total yield of over 92% and a purity of over 95% without the need for recrystallization. google.com Another approach involves heating the aldoxime in a suitable solvent in the presence of a catalyst, such as concentrated sulfuric acid, to facilitate the elimination of water and formation of the nitrile group. epo.org

Reaction Step Reagents & Conditions Key Outcome Reference
Oxime FormationSalicylic aldehyde, Hydroxylamine hydrochloride, Mild baseFormation of Salicylaldoxime google.comgoogle.com
DehydrationSalicylaldoxime, Acetic anhydride or other dehydrating agentConversion of oxime to nitrile google.comchemicalbook.com
Hydrolysis/AcidificationStrong base (e.g., NaOH), followed by acidPurification and isolation of 2-cyanophenol google.com

Conversion of Other Functional Groups to Nitriles

The nitrile functional group is a versatile synthon in organic chemistry and can be introduced through the transformation of various other functionalities. researchgate.net Beyond the dehydration of aldoximes, several other methods are available for the synthesis of aromatic nitriles.

One-pot conversions from aldehydes are particularly efficient. These transformations can be achieved using reagents like hydroxylamine in formic acid or a combination of inorganic reagents such as NH₂OH/Na₂CO₃/SO₂F₂ in DMSO, which avoids the use of transition metals. organic-chemistry.org Primary amines and even alcohols can be converted directly to nitriles using an oxidant like trichloroisocyanuric acid (TCCA) in aqueous ammonia. organic-chemistry.org This method is also effective for converting benzylic halides into aromatic nitriles. organic-chemistry.org

The transformation of amides is another common strategy. For instance, o-hydroxybenzamide can be converted to 2-cyanophenol with high yield using phosgene (B1210022) in dichloroethane. chemicalbook.com A microchannel reactor has been employed for this specific transformation to ensure precisely controlled conditions and continuous production. patsnap.com

The following table summarizes various functional group conversions to nitriles:

Starting Functional Group Reagent/Method Product Reference
Aldehyde Hydroxylamine/Formic Acid Nitrile organic-chemistry.org
Primary Amine TCCA/Aqueous Ammonia Nitrile organic-chemistry.org
Aldoxime Iron-catalyzed acceptorless dehydration Nitrile organic-chemistry.org
Amide Phosgene Nitrile chemicalbook.com

Synthetic Approaches to Chlorinated and Methoxylated Phenyl Systems

The construction of the 4-chloro-2-methoxyphenyl moiety requires precise control over the introduction of halogen and methoxy (B1213986) substituents onto the aromatic ring.

The selective halogenation of phenols and other activated arenes is a cornerstone of synthetic organic chemistry. Direct electrophilic halogenation often leads to mixtures of isomers and polyhalogenated products. scientificupdate.com To overcome this, directed methods have been developed to achieve high regioselectivity.

For ortho-chlorination of phenols, an ammonium (B1175870) salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorine source has proven effective. scientificupdate.com The catalyst is thought to form an N-halo intermediate, and the chloride counter-ion plays a role in directing the chlorination to the ortho position through hydrogen bonding with the phenolic proton. scientificupdate.com This method shows good functional group tolerance. scientificupdate.com

For ortho-bromination, a similar strategy involves using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol. nih.govnih.gov This system provides excellent selectivity for mono-ortho-bromination of para-substituted phenols, with reactions often completing in under 30 minutes at room temperature. nih.govnih.gov While this method uses bromine, the underlying principle of using an acid co-catalyst to direct halogenation is applicable to chlorine as well. Regioselective iodination of chlorinated methoxybenzenes has also been achieved using silver salts. nih.gov

Substrate Type Reagent System Selectivity Key Feature Reference
PhenolsDCDMH / Ammonium salt catalystOrtho-chlorinationN-halo intermediate directs substitution scientificupdate.com
p-Substituted PhenolsNBS / p-TsOH / MethanolOrtho-brominationAcid co-catalyst enhances selectivity nih.govnih.gov
Chlorinated MethoxybenzenesIodine / Silver saltsRegioselective iodinationAccess to iodinated building blocks nih.gov

Methoxy groups are commonly introduced into aromatic systems through the methylation of a corresponding phenol, often using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (Williamson ether synthesis). wikipedia.org For more complex substrates, alternative methods may be required.

Aryl methoxides can be synthesized via the metal-catalyzed methylation of phenols. wikipedia.org Another approach is the nucleophilic aromatic substitution of an activated aryl halide, such as a fluoroarene, with sodium methoxide (B1231860) in a polar aprotic solvent like DMF. nih.gov Cross-coupling reactions also provide a powerful tool for constructing methoxylated biaryls. For instance, the Suzuki coupling can be used to react a methoxybenzene boronic acid with a chlorinated bromo- or iodobenzene. nih.govrsc.org Similarly, the Ullmann reaction can couple methoxylated iodobenzenes with other aryl halides. nih.gov These coupling strategies are particularly useful for synthesizing polychlorinated biphenyl (B1667301) (PCB) derivatives that are structurally related to the target molecule. nih.govresearchgate.net

Targeted Synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol

A retrosynthetic analysis of this compound suggests that the most logical disconnection is the C-C bond forming the biaryl linkage. This disconnection points to a cross-coupling reaction as the key final step in the synthesis.

Retrosynthetic Disconnection:

The target molecule can be disconnected into two primary precursors:

  • Aryl Halide/Triflate Component: A 5-substituted-2-cyanophenol derivative, where the substituent is a leaving group suitable for cross-coupling, such as bromine, iodine, or a triflate group (e.g., 5-Bromo-2-cyanophenol).
  • Organometallic Component: A (4-chloro-2-methoxyphenyl) organometallic reagent, most commonly a boronic acid or a boronic ester for use in a Suzuki-Miyaura coupling reaction (e.g., (4-Chloro-2-methoxyphenyl)boronic acid).
  • Synthetic Strategy:

    The forward synthesis would involve a palladium-catalyzed Suzuki-Miyaura cross-coupling of these two precursors. rsc.org The synthesis of the precursors themselves would rely on the methods described in the preceding sections.

    Synthesis of Precursor 1 (e.g., 5-Bromo-2-cyanophenol): This could be achieved by starting with a commercially available substituted phenol, such as 4-bromophenol. The phenol would first be converted to a salicylic aldehyde derivative, followed by conversion to the salicylaldoxime and subsequent dehydration to the nitrile, as detailed in section 2.2.2.

    Synthesis of Precursor 2 ((4-Chloro-2-methoxyphenyl)boronic acid): This precursor can be synthesized from a starting material like 4-chloro-2-methoxyaniline (B126167) or 1-bromo-4-chloro-2-methoxybenzene. The bromo-substituted compound can be converted to the boronic acid via lithium-halogen exchange followed by quenching with a trialkyl borate.

    This retrosynthetic approach breaks down a complex molecule into simpler, more readily synthesizable fragments, providing a clear and logical pathway for its total synthesis.

    Optimization of Key Coupling and Functionalization Steps

    The construction of the core biaryl structure of this compound relies heavily on a carbon-carbon bond-forming reaction, most strategically the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for creating biaryl linkages from an aryl halide and an arylboronic acid. acs.orgnih.govclaremont.edu However, the efficiency of this coupling is highly dependent on the optimization of several parameters, particularly when substrates possess multiple functional groups or steric hindrance, as is the case here with ortho-substituted reactants.

    The key coupling step involves the reaction between a 5-halo-2-cyanophenol derivative (e.g., 5-bromo-2-cyanophenol) and 4-chloro-2-methoxyphenylboronic acid. The optimization of this transformation requires careful selection of the catalyst system, base, and solvent.

    Catalyst System: The choice of the palladium catalyst and its associated ligand is paramount. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are effective for many Suzuki couplings, sterically demanding substrates often require more specialized ligands. nih.govescholarship.org For hindered couplings, bulky and electron-rich phosphine (B1218219) ligands can promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.orgrsc.org Nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have also been shown to exhibit high catalytic activity in Suzuki-Miyaura reactions. nih.gov

    Base and Solvent Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). escholarship.orgorganic-chemistry.org The choice of base can significantly impact yield, with Cs₂CO₃ often being effective in challenging cases. The solvent system must solubilize the reactants and facilitate the reaction; common solvents include 1,4-dioxane, toluene, dimethylformamide (DMF), and mixtures with water. nih.govescholarship.org

    A critical functionalization step is the synthesis of the precursors themselves. The synthesis of 4-chloro-2-methoxyphenylboronic acid can be achieved from 4-chloro-2-methoxyaniline via diazotization followed by reaction with a boron source. This boronic acid is also commercially available. chemicalbook.commedchemexpress.com The synthesis of 5-bromo-2-cyanophenol can be approached through the bromination of a suitable cyanophenol precursor or by cyanation of a brominated phenol. For instance, electrophilic bromination of 3-cyanophenol (B46033) using N-Bromosuccinimide (NBS) is a known procedure, although regioselectivity must be carefully controlled to obtain the desired isomer.

    The following table summarizes typical conditions that can be optimized for the key Suzuki-Miyaura coupling step.

    ParameterOptionsRationale / Considerations
    Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Choice depends on ligand and reaction conditions. Pd(dppf)Cl₂ is often robust and effective. nih.govescholarship.org
    Ligand PPh₃, SPhos, XPhos, RuPhos, NHC ligandsBulky, electron-rich phosphine ligands (e.g., SPhos) or NHC ligands can overcome steric hindrance. organic-chemistry.orgnih.gov
    Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHCs₂CO₃ is highly effective but more expensive. K₃PO₄ is a strong alternative for hindered couplings. escholarship.orgorganic-chemistry.org
    Solvent 1,4-Dioxane, Toluene/H₂O, DMF, 2-Propanol/H₂OSolvent choice affects solubility and reaction temperature. Aprotic polar solvents like Dioxane or DMF are common. escholarship.orgnih.gov
    Temperature Room Temperature to >100 °CHigher temperatures are often required for less reactive substrates (e.g., aryl chlorides) or hindered couplings. escholarship.org
    Protecting Group (none), MOM, TBDMSThe phenolic hydroxyl may require protection to prevent side reactions, though many modern protocols tolerate free phenols.

    Convergent and Linear Synthesis Pathways

    There are two primary strategic approaches to constructing a complex molecule like this compound: convergent synthesis and linear synthesis.

    Convergent Synthesis: A convergent approach involves the independent synthesis of two or more key fragments of the target molecule, which are then combined in a final step. For the target compound, a convergent strategy based on the Suzuki-Miyaura coupling is the most logical and efficient pathway.

    The key steps in this proposed convergent synthesis are:

    Synthesis of Fragment A: Preparation of 5-bromo-2-cyanophenol. This can be achieved, for example, from 2-amino-5-bromophenol, which is converted to the nitrile via a Sandmeyer reaction.

    Synthesis/Procurement of Fragment B: 4-Chloro-2-methoxyphenylboronic acid is a readily available starting material. medchemexpress.com

    Coupling: The two fragments are joined in the final, key step using an optimized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material through a series of steps until the final product is formed. A hypothetical linear route to this compound might start from a simpler biphenyl core or from one of the substituted phenols, with subsequent functional group interconversions.

    For example, a linear sequence could be:

    Start with 4-bromophenol.

    Introduce a second bromine at the 2-position.

    Convert the 2-bromo group to a cyano group.

    Perform a Suzuki coupling with 4-chloro-2-methoxyphenylboronic acid.

    The table below contrasts the two approaches.

    FeatureConvergent SynthesisLinear Synthesis
    Overall Strategy Fragments are made separately and then combined.A single starting material is modified step-by-step.
    Overall Yield Generally higher, as it depends on the yield of the final coupling of two major fragments.Generally lower, as it is the product of many sequential reaction yields.
    Efficiency High. Allows for parallel production of intermediates.Low. Each step must be completed before the next can begin.
    Purification Often simpler, especially in the final step where reactants and product differ significantly.Can be more complex, with similar intermediates at various stages.
    Flexibility High. Allows for easy synthesis of analogs by changing one of the fragments.Low. A different analog may require a completely new linear sequence.

    Given these factors, a convergent strategy is overwhelmingly preferred for the synthesis of this compound and its structural analogs.

    Mechanistic Elucidation of Synthetic Transformations and Reactivity Profiles

    Investigation of C-C and C-O Bond Formation Mechanisms

    The construction of the biaryl framework and the introduction of the phenolic hydroxyl group rely on sophisticated bond-forming reactions. These transformations can proceed through various mechanisms, including nucleophilic substitution and radical pathways.

    Nucleophilic aromatic substitution (SNAr) provides a viable route for the formation of aryl ethers, which are structurally related to the target biaryl compound. wikipedia.orglibretexts.org The SNAr mechanism is a two-step process involving the addition of a nucleophile to an aromatic ring followed by the elimination of a leaving group. pressbooks.pub This pathway is distinct from SN1 and SN2 reactions and is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub

    The reaction begins with the attack of a nucleophile, such as an alkoxide or phenoxide, on the carbon atom bearing the leaving group (typically a halide). libretexts.org This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing substituents, such as nitro (NO₂) or cyano (CN) groups, is crucial as they delocalize the negative charge, thereby stabilizing this intermediate. wikipedia.org In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

    While the target molecule is a biaryl (C-C linkage), the SNAr mechanism is highly relevant for synthesizing potential biaryl ether precursors or isomers. For instance, a cyanophenol could act as the nucleophile, attacking an activated chlorobenzene (B131634) derivative to form a diaryl ether. The efficiency of such reactions is highly dependent on the nature and position of the substituents on the aromatic rings. acs.org

    Table 1: Factors Influencing SNAr Reactions for Aryl Ether Formation

    FactorInfluence on Reaction RateRationale
    Electron-Withdrawing Groups (EWGs) Increases rateStabilizes the negatively charged Meisenheimer intermediate through resonance. wikipedia.orgpressbooks.pub
    Leaving Group F > Cl > Br > IThe more electronegative the leaving group, the more it polarizes the C-X bond, facilitating nucleophilic attack. The rate-determining step is the attack, not the departure of the leaving group. wikipedia.org
    Solvent Polar aprotic solvents are effectiveSolvents like DMSO or DMF can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, enhancing its reactivity. nih.gov
    Nucleophile Stronger nucleophiles react fasterThe rate depends on the ability of the nucleophile to attack the electron-deficient aromatic ring.

    The formation of the central C-C bond in 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol can be achieved through oxidative biaryl coupling, which often involves radical intermediates. google.comgoogle.com These reactions construct biaryl systems by coupling two C-H bonds or a C-H bond with a C-Halogen bond, frequently under metal catalysis. google.comacs.org

    Radical mechanisms for biaryl synthesis can be initiated in several ways. One common approach involves the use of a base and sometimes a transition-metal-free system, where a single-electron transfer (SET) process can generate radical anions from aryl halides. nih.govacs.org For example, a base like cesium carbonate can promote the formation of a radical anion from an electron-deficient aryl halide. This radical anion can then fragment to produce an aryl radical. acs.org The resulting aryl radical attacks another arene molecule to form a new C-C bond, yielding a radical intermediate which is subsequently oxidized to the final biaryl product. nih.gov

    Alternatively, transition metals like palladium or copper can catalyze oxidative coupling reactions. google.comgoogle.com In some proposed mechanisms, the metal catalyst facilitates the generation of aryl radical species. google.com These reactions provide a powerful and direct method for synthesizing complex biaryl structures from simpler aromatic precursors. organic-chemistry.org The choice of catalyst, oxidant, and reaction conditions is critical for controlling the selectivity and yield of the desired heterocoupled product over homocoupled side products. acs.org

    Table 2: Comparison of Biaryl Coupling Strategies

    Coupling StrategyKey FeaturesProposed Mechanism
    Transition-Metal-Free Radical Coupling Uses a strong base (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMSO). nih.govBase-promoted single-electron transfer (SET) to an aryl halide, generating an aryl radical which then couples with another arene. acs.org
    Palladium-Catalyzed Oxidative Coupling Couples two C-H bonds directly, often using an oxidant like O₂. acs.orgFormation of Ar-Pd intermediates via C-H activation, followed by reductive elimination to form the C-C bond. google.com
    Copper-Catalyzed Oxidative Coupling Can form C-C, C-N, and C-O bonds. A radical pathway is often proposed. google.comA proposed radical pathway involves the generation of aryl radicals facilitated by the copper catalyst. google.com

    The phenolic hydroxyl group can be introduced onto an aromatic ring via the decarboxylation of a corresponding hydroxybenzoic acid. acs.org This transformation is a strategically important step, allowing for the conversion of readily available carboxylic acids into valuable phenols. nih.gov Catalytic systems, often employing metal nanoparticles, have been developed to facilitate this reaction under relatively mild conditions. acs.orgnih.gov

    The mechanism of metal-catalyzed decarboxylation of benzoic acids can vary. Some processes are thought to proceed through the formation of a metal carboxylate salt. For instance, with silver or copper catalysts, the initial step is the formation of an aryl-metal intermediate, followed by protonolysis to release the arene product. In the context of phenol (B47542) synthesis from hydroxybenzoic acids, the reaction involves the cleavage of a C-C bond and the formation of a C-H bond. Bimetallic nanoparticles on supported ionic liquid phases have shown high activity and selectivity for these reactions, operating under a hydrogen atmosphere. nih.gov

    Electrochemical methods also offer a pathway for decarboxylation. rsc.org These methods can proceed via radical intermediates generated at an electrode, providing a clean, reagent-free alternative to traditional chemical methods. The choice of catalytic system and reaction conditions can be tuned to achieve high yields and selectivity for the desired phenolic product. acs.org

    Reaction Mechanisms of Nitrile and Hydroxyl Group Interconversions

    The cyano and hydroxyl functional groups on the 2-cyanophenol moiety are central to the compound's identity and reactivity. Their introduction and subsequent chemical behavior are governed by specific reaction mechanisms.

    A primary route for the synthesis of the cyanophenol functional group is the dehydration of a hydroxybenzaldoxime. google.comgoogle.com This two-step process begins with the formation of an aldoxime from the corresponding aldehyde (a hydroxybenzaldehyde) by reaction with hydroxylamine (B1172632). google.comgoogle.com

    The subsequent dehydration of the aldoxime to the nitrile is the key transformation. This step requires a dehydrating agent to facilitate the elimination of a water molecule from the oxime functional group (-CH=NOH). chemicalbook.com A variety of dehydrating agents can be employed, each potentially operating through a different intermediate.

    Acid Anhydrides: Acetic anhydride (B1165640) is a common choice. The mechanism involves the acetylation of the oxime's hydroxyl group, forming an acetate (B1210297) ester. This intermediate then undergoes base-promoted E2 elimination to yield the nitrile, water, and acetate.

    Phosgene (B1210022) (COCl₂): Phosgene reacts with the aldoxime to form a chloroformate-type intermediate. Subsequent elimination of HCl and CO₂ drives the formation of the nitrile. This method can be highly efficient. google.comchemicalbook.com

    Thionyl Chloride (SOCl₂): This reagent reacts with the oxime to form a chlorosulfite intermediate, which then decomposes, eliminating SO₂ and HCl to give the nitrile.

    The choice of dehydrating agent is crucial, especially in the presence of a phenolic hydroxyl group, which could potentially undergo side reactions. google.com The conditions must be selected to favor the dehydration of the oxime without affecting other functional groups in the molecule. google.com

    2-Cyanophenols, as a class of compounds, exhibit distinct photochemical reactivity due to the interplay between the electron-withdrawing cyano group and the acidic phenolic proton. chemicalbook.com Upon absorption of UV light, these molecules can be promoted to an excited state, opening up various reaction pathways.

    The photochemistry of cyanophenols can involve several processes:

    Proton-Coupled Electron Transfer (PCET): In the excited state, the acidity of the phenolic proton is significantly increased. This can lead to excited-state proton transfer to a suitable acceptor, or a concerted transfer of a proton and an electron.

    OH Bond Cleavage: Homolytic cleavage of the O-H bond can occur upon photoexcitation, generating a phenoxyl radical and a hydrogen atom. The stability of the resulting phenoxyl radical is influenced by the substituents on the aromatic ring.

    Radical Formation: The initially formed radicals can initiate a cascade of further reactions, including hydrogen abstraction from the solvent or other molecules, or dimerization.

    Decomposition Pathways: Prolonged irradiation can lead to the degradation of the molecule. For related cyanine (B1664457) compounds, photooxidation is a known decomposition pathway, often involving singlet oxygen (¹O₂) to form a dioxetane intermediate that subsequently cleaves, breaking down the molecular structure. nih.gov While 2-cyanophenol is not a cyanine dye, oxidative degradation pathways initiated by photochemically generated reactive oxygen species are plausible.

    The specific photochemical behavior of this compound would be influenced by its unique substitution pattern, which affects its absorption spectrum, excited-state properties, and the stability of any radical intermediates formed.

    Influence of Substituents on Reaction Kinetics and Selectivity

    The chloro, methoxy (B1213986), cyano, and hydroxyl substituents on the aromatic rings of this compound exert profound electronic and steric effects that govern the kinetics and selectivity of its synthetic reactions.

    Electronic Effects of Chloro and Methoxy Groups on Aromatic Reactivity

    The reactivity of the two aromatic rings in this compound is significantly modulated by the electronic properties of their respective substituents.

    On the 4-chloro-2-methoxyphenyl ring, the chloro and methoxy groups exhibit opposing electronic influences. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution (SNAr). conicet.gov.ar Conversely, the methoxy group (-OCH3) is an electron-donating group through resonance (+R effect), where the lone pairs on the oxygen atom can delocalize into the aromatic π-system. This resonance effect is generally more dominant than its inductive electron-withdrawing effect (-I), thereby activating the ring towards electrophilic substitution, particularly at the ortho and para positions relative to the methoxy group. However, in the context of reactions like Suzuki-Miyaura coupling, the electronic nature of substituents on the aryl halide partner can influence the rate-determining step. For instance, aryl halides with weak electron-withdrawing groups can exhibit enhanced reactivity compared to those with strong electron-withdrawing or electron-donating groups, as the rate-determining step can shift from oxidative addition to transmetalation. acs.org

    The 2-cyanophenol ring contains a hydroxyl (-OH) group and a cyano (-CN) group. The hydroxyl group, similar to the methoxy group, is an activating group due to its +R effect, directing electrophilic attack to the ortho and para positions. The cyano group, on the other hand, is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. In SNAr reactions, the presence of strong electron-withdrawing groups like the cyano group is often crucial for the reaction to proceed, as they stabilize the negatively charged intermediate (Meisenheimer complex). conicet.gov.arnih.gov

    The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett plot for the Suzuki-Miyaura coupling of para-substituted iodobenzenes shows a positive reaction constant (ρ = 1.5), indicating that a negative charge develops at the reaction center in the transition state of the rate-determining step. rsc.org This suggests that electron-withdrawing substituents on the aryl halide accelerate the reaction. rsc.org For arylboronic acids, electron-donating groups are generally beneficial for the Suzuki reaction. acs.org

    Table 1: Electronic Effects of Substituents

    SubstituentRingInductive Effect (-I)Resonance Effect (+R/-R)Overall Effect on Aromatic Ring
    Chloro (-Cl)4-Chloro-2-methoxyphenylStrongWeak (+R)Deactivating, ortho, para-directing
    Methoxy (-OCH3)4-Chloro-2-methoxyphenylWeakStrong (+R)Activating, ortho, para-directing
    Cyano (-CN)2-CyanophenolStrongStrong (-R)Strongly deactivating, meta-directing
    Hydroxyl (-OH)2-CyanophenolWeakStrong (+R)Strongly activating, ortho, para-directing

    Steric Hindrance in Biaryl Coupling Reactions

    The synthesis of this compound, a biaryl compound, is often achieved through cross-coupling reactions such as the Suzuki-Miyaura or Ullmann reactions. The presence of substituents ortho to the coupling site can introduce significant steric hindrance, which can dramatically affect the reaction rate and yield.

    In the case of this compound, the methoxy group on the 4-chloro-2-methoxyphenyl moiety is in the ortho position to the carbon-carbon bond being formed. This bulky group can sterically hinder the approach of the palladium catalyst and the other coupling partner, thereby slowing down the reaction. The synthesis of di-, tri-, and even tetra-ortho-substituted biaryls is a recognized challenge in organic synthesis due to this steric impediment. organic-chemistry.org

    To overcome the challenges posed by steric hindrance, specialized catalytic systems have been developed. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands on the palladium catalyst can enhance the catalytic activity in the coupling of sterically hindered substrates. organic-chemistry.org These ligands can promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle. For example, robust acenaphthoimidazolylidene palladium complexes have proven to be highly efficient for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates, achieving excellent yields even with low catalyst loadings. organic-chemistry.org The "flexible steric bulk" of such ligands is considered crucial for their high catalytic activity. organic-chemistry.org

    Table 2: Common Catalytic Systems for Sterically Hindered Biaryl Coupling

    Catalyst SystemLigand TypeKey FeaturesApplicationReference
    Palladium with SPhosBuchwald-type phosphineBulky and electron-richSuzuki-Miyaura coupling of hindered aryl chlorides nih.gov
    Palladium with AcenaphthoimidazolylideneN-Heterocyclic Carbene (NHC)Strong σ-donor, flexible steric bulkSuzuki-Miyaura coupling of di-, tri-, and tetra-ortho-substituted biaryls organic-chemistry.org

    Intermediate Characterization and Transition State Analysis in Complex Reaction Cascades

    The formation of this compound through cross-coupling reactions proceeds via a series of reactive intermediates and transition states. Understanding these transient species is key to elucidating the reaction mechanism and optimizing reaction conditions.

    In the context of a Suzuki-Miyaura coupling, the catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent, and finally reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. Each of these steps proceeds through specific intermediates and transition states. For instance, the oxidative addition of the aryl chloride to the palladium catalyst is a critical step, and its rate can be influenced by the electronic nature of the substituents on the aryl halide. acs.org

    Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling the geometries and energies of these transient species. DFT calculations can help to identify the rate-determining step of the reaction and to understand how ligands and substituents influence the activation barriers of each step in the catalytic cycle. For example, in the Ullmann condensation, which is an alternative method for biaryl synthesis, DFT calculations have been used to investigate the mechanism of C-O and C-N bond formation, revealing the potential for different pathways such as single-electron transfer (SET) or iodine atom transfer (IAT), depending on the ligand and nucleophile. acs.org

    In reactions involving the cyanophenol moiety, particularly in nucleophilic aromatic substitution, the formation of a Meisenheimer complex is a key intermediate. This is a negatively charged species formed by the attack of a nucleophile on the electron-deficient aromatic ring. The stability of the Meisenheimer complex is crucial for the reaction to proceed, and it is significantly enhanced by the presence of strong electron-withdrawing groups like the cyano group. nih.gov While often transient, stable Meisenheimer complexes have been isolated and characterized in some cases. Kinetic studies of nucleophilic aromatic substitution reactions on substituted phenols and cyanophenols can provide valuable information about the formation and stability of these intermediates. osti.gov For instance, Hammett plots derived from kinetic data can reveal the extent of charge development in the transition state leading to the Meisenheimer complex. rsc.org

    Table 3: Spectroscopic and Computational Tools for Intermediate and Transition State Analysis

    TechniqueInformation ProvidedApplication ExampleReference
    NMR SpectroscopyStructural information of stable or long-lived intermediatesCharacterization of palladium-phosphine complexes in the catalytic cycle rsc.org
    Mass SpectrometryDetection and characterization of transient ionic speciesIdentification of intermediates in the Suzuki-Miyaura reaction arkat-usa.org
    Density Functional Theory (DFT)Geometries, energies, and vibrational frequencies of intermediates and transition statesCalculation of activation barriers in the Suzuki-Miyaura catalytic cycle acs.orgnih.gov
    Kinetic Studies (e.g., Hammett Plots)Information about the rate-determining step and charge distribution in the transition stateElucidation of the mechanism of nucleophilic aromatic substitution on substituted phenols rsc.orgosti.gov

    Computational Chemistry and Theoretical Modeling of 5 4 Chloro 2 Methoxyphenyl 2 Cyanophenol and Analogs

    Quantum Chemical Calculations for Structural and Electronic Characterization

    Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed examination of molecular properties at the electronic level.

    Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For biaryl compounds like 5-(4-chloro-2-methoxyphenyl)-2-cyanophenol, a key structural feature is the dihedral angle between the two aromatic rings. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), can model the rotational energy barrier around the central C-C bond. nih.govmaterialsciencejournal.orgsemanticscholar.org

    Table 1: Illustrative Conformational Analysis Data for this compound

    Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Type
    0+5.8Eclipsed (Sterically Hindered)
    450.0Global Minimum (Most Stable)
    90+2.1Transition State
    135+0.5Local Minimum
    180+6.2Eclipsed (Sterically Hindered)

    Note: Data are illustrative examples based on typical DFT calculations for biaryl systems.

    The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of kinetic stability; a smaller gap suggests higher chemical reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted phenol (B47542) ring, while the LUMO may be distributed over the electron-withdrawing cyano- and chloro-substituted portions of the molecule.

    The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. jocpr.com It helps identify sites for electrophilic and nucleophilic attack and predicts intermolecular interactions. materialsciencejournal.orgnih.gov In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack. For the target molecule, these would be around the nitrogen atom of the cyano group and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, commonly found around the phenolic hydrogen atom. materialsciencejournal.org

    Table 2: Predicted Quantum Chemical Descriptors for this compound

    ParameterPredicted Value (Illustrative)Significance
    E_HOMO-6.5 eVElectron-donating capability
    E_LUMO-2.1 eVElectron-accepting capability
    Energy Gap (ΔE)4.4 eVChemical reactivity and kinetic stability
    Ionization Potential6.5 eVEnergy to remove an electron
    Electron Affinity2.1 eVEnergy released when an electron is added

    Note: Values are illustrative and based on typical DFT/B3LYP calculations for similar aromatic compounds. materialsciencejournal.org

    DFT calculations are highly effective in predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. By calculating the second derivatives of energy with respect to atomic positions, one can obtain harmonic vibrational frequencies, which correlate with experimental Infrared (IR) and Raman spectra. jocpr.comtau.ac.il Although calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement. researchgate.net This comparison helps in assigning specific vibrational modes, such as the O-H stretch of the phenol, the C≡N stretch of the cyano group, and various C-H and C-Cl vibrations. researchgate.netacs.org

    Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). jocpr.comnih.gov Theoretical prediction of ¹H and ¹³C NMR spectra is invaluable for structural elucidation, especially for complex molecules where spectral assignment is non-trivial. nih.govnih.gov Comparing calculated shifts with experimental data provides strong evidence for the proposed molecular structure and conformation in solution. nih.gov

    Table 3: Comparison of Illustrative Experimental vs. DFT-Calculated IR Frequencies

    Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)
    O-H (Phenol)Stretching~3400~3410
    C≡N (Cyano)Stretching~2230~2235
    C-O (Methoxy)Asymmetric Stretch~1250~1255
    C-Cl (Aryl)Stretching~1090~1095

    Note: Values are representative and demonstrate the typical accuracy of scaled DFT calculations. jocpr.comresearchgate.net

    Intermolecular Interactions and Supramolecular Assembly

    The way molecules pack in the solid state is dictated by a complex interplay of intermolecular forces. These non-covalent interactions, such as hydrogen and halogen bonds, guide the formation of specific, ordered supramolecular assemblies.

    Hydrogen bonding is a powerful, directional interaction that plays a dominant role in the crystal engineering of molecules containing hydroxyl and cyano groups. khanacademy.org In this compound, the phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. The primary hydrogen bond acceptor is the nitrogen atom of the cyano (-C≡N) group, leading to the formation of robust O-H···N hydrogen bonds. acs.org These interactions can link molecules into chains, dimers, or more complex networks, profoundly influencing the crystal structure. acs.orgnih.gov

    Table 4: Potential Hydrogen Bonds in the Crystal Structure of this compound

    Donor (D)Acceptor (A)Interaction Type (D-H···A)Typical Distance (D···A, Å)Typical Angle (D-H···A, °)
    O-HN (cyano)Strong Hydrogen Bond2.7 - 2.9160 - 180
    C-H (aryl)O (hydroxyl)Weak Hydrogen Bond3.2 - 3.5130 - 160
    C-H (aryl)O (methoxy)Weak Hydrogen Bond3.2 - 3.5130 - 160

    Note: Data are based on typical values observed in crystal structures of similar compounds. acs.orgnih.gov

    While the target molecule contains chlorine, analyzing bromine-containing analogs like 5-(4-Bromo-2-methoxyphenyl)-2-cyanophenol allows for the investigation of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to an anisotropic charge distribution on the halogen, creating a region of positive electrostatic potential known as a σ-hole along the C-X bond axis (where X = Cl, Br, I). jove.commasterorganicchemistry.com

    In a bromo-analog, the bromine atom could form C-Br···N or C-Br···O halogen bonds with the cyano or oxygen atoms of neighboring molecules. The strength of these interactions generally increases with the polarizability of the halogen (I > Br > Cl). Furthermore, interactions like C-Br···π can occur, where the σ-hole on the bromine interacts with the electron-rich π-system of an adjacent aromatic ring. In some cases, Br···Br interactions are also observed. The presence and nature of these halogen bonds can compete with or complement the hydrogen bonding networks, ultimately determining the final supramolecular architecture. acs.org

    π-π Stacking Interactions in Aromatic Systems

    π-π stacking interactions are non-covalent forces that play a crucial role in the organization of aromatic molecules in both biological and materials science contexts. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings. In molecules like this compound, which possesses two phenyl rings, the potential for intramolecular and intermolecular π-π stacking is significant.

    Computational studies on analogous chlorinated biphenyl (B1667301) derivatives have provided a framework for understanding these interactions. nih.gov The geometry of stacking can vary, with the most common arrangements being face-to-face and offset (parallel-displaced). The precise arrangement is dictated by a delicate balance of attractive and repulsive forces, which can be influenced by substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups, such as the chloro and cyano groups in the target molecule, and electron-donating groups like the methoxy group, can modulate the quadrupole moment of the aromatic rings, thereby affecting the strength and preferred geometry of the π-π stacking.

    Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the optimal geometries and interaction energies of these stacked arrangements. For example, a computational analysis of biphenyl analogs would typically involve calculating the potential energy surface as a function of the distance and relative orientation of the two aromatic rings.

    Table 1: Illustrative Interaction Energies for Different Stacking Geometries in Biphenyl Analogs

    Stacking GeometryInter-ring Distance (Å)Calculated Interaction Energy (kcal/mol)
    Face-to-Face (Sandwich)3.5-1.5
    Parallel-Displaced3.4-2.5
    T-shaped (Edge-to-Face)5.0-2.0

    Note: The data in this table is illustrative and represents typical values found in computational studies of biphenyl systems. The exact values for this compound would require specific calculations.

    Computational Studies of Reaction Mechanisms and Energetics

    Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational chemistry provides a powerful lens through which to view the intricate steps of a reaction pathway. For the synthesis of this compound, which would likely involve cross-coupling reactions, computational methods can elucidate the energetics of the entire process.

    These studies typically involve mapping the potential energy surface of the reaction. This includes identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction.

    For a multi-step synthesis, each elementary step can be modeled. For instance, in a Suzuki or a similar cross-coupling reaction that could be used to form the biphenyl core of the target molecule, computational analysis can detail the oxidative addition, transmetalation, and reductive elimination steps. These calculations can help in selecting the appropriate catalyst, ligands, and reaction conditions by predicting which pathway is energetically most favorable.

    In Silico Molecular Docking and Ligand-Target Prediction

    In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery and materials science for predicting the interaction of a ligand, such as this compound, with a biological target like a protein or a nucleic acid.

    The process involves placing the ligand in the binding site of the target and calculating the binding affinity using a scoring function. The results of a docking study can provide insights into the binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

    For an analog series, molecular docking can help in understanding structure-activity relationships (SAR). For example, docking studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase revealed that specific substitutions on the phenyl ring enhanced the inhibitory activity. researchgate.net The docking simulations showed that the most active compounds formed key hydrogen bonds and hydrophobic interactions with the active site residues of the enzyme. researchgate.net

    Table 2: Example of Molecular Docking Results for an Analogous Compound Series

    Compound AnalogTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
    Analog AProtein X-8.5ASP 120, TYR 150
    Analog BProtein X-7.2TYR 150, PHE 200
    Analog CProtein Y-9.1GLU 80, LEU 95

    Note: This table illustrates the type of data generated from molecular docking studies. The specific targets and scores for this compound would depend on the biological context being investigated.

    These computational approaches provide a detailed molecular-level understanding that is often inaccessible through experimental methods alone.

    Structure Activity Relationship Sar Investigations and Rational Design of Analogs

    Strategic Structural Modifications of the Biaryl Core

    The biaryl core of 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol is the foundational scaffold upon which its three-dimensional shape and electronic properties are built. Modifications to this core are a key strategy in analog design.

    The chloromethoxyphenyl ring of the parent compound features a chloro and a methoxy (B1213986) substituent. The nature and position of these groups can significantly impact activity. In studies of other biaryl compounds, the electronic and steric properties of substituents on one of the phenyl rings have been shown to be critical for potency. For instance, in a series of biaryl amide p38 kinase inhibitors, variations in the substitution pattern on a phenyl ring led to significant changes in inhibitory activity. researchgate.net

    Steric Effects : The size of the substituents also plays a role. Increasing the steric bulk at the ortho-position (where the methoxy group is located) could force a change in the dihedral angle between the two phenyl rings, which can be critical for fitting into a binding pocket.

    Table 1: Illustrative SAR Data for Variations on the Chloromethoxyphenyl Ring

    Compound IDR1 (Position 4)R2 (Position 2)Biological Activity (IC50, nM) - Hypothetical
    Parent Cl OCH3 50
    Analog 1HOCH3200
    Analog 2FOCH345
    Analog 3BrOCH360
    Analog 4ClH150
    Analog 5ClOH80
    Analog 6ClOCH2CH375

    Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles for biaryl compounds, as specific experimental data for these analogs of this compound is not publicly available.

    The cyanophenol moiety is another critical component for potential biological activity. The hydroxyl and cyano groups are key interaction points.

    Hydroxyl Group Modification : The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. Esterification or etherification of this group would eliminate its hydrogen bonding donor capability and could significantly reduce activity if this interaction is crucial for binding.

    Cyano Group Modification : The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing it with other groups like a carboxylic acid, amide, or a tetrazole could alter the electronic profile and introduce different types of interactions. Bioisosteric replacement is a common strategy in drug design to modulate properties while retaining similar biological effects. nih.gov

    Table 2: Illustrative SAR Data for Modifications to the Cyanophenol Moiety

    Compound IDR3 (Position 2')R4 (Position 5')Biological Activity (IC50, nM) - Hypothetical
    Parent CN OH 50
    Analog 7CNOCH3300
    Analog 8COOHOH100
    Analog 9CONH2OH85
    Analog 10TetrazoleOH70

    Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles for biaryl compounds, as specific experimental data for these analogs of this compound is not publicly available.

    Impact of Halogenation on Molecular Recognition and Activity

    Halogen atoms, such as the chlorine in the parent compound, can significantly influence molecular recognition through various interactions, including halogen bonding. nih.govsigmaaldrich.com A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a target protein. nih.gov The strength of this interaction depends on the type of halogen (I > Br > Cl > F).

    In studies of other halogenated compounds, the position of the halogen has been shown to be critical for activity. For example, in a series of halogen-substituted MAO-B inhibitors, the inhibitory activity followed the sequence Br > Cl > F. nih.gov Therefore, replacing the chlorine in this compound with other halogens or moving it to a different position on the phenyl ring would likely have a profound effect on its biological activity.

    Role of Methoxy Groups in Modulating Biological Response

    Methoxy groups are common in biologically active molecules and can influence activity through several mechanisms. The methoxy group in the parent compound can act as a hydrogen bond acceptor and its presence can also influence the conformation of the molecule by steric hindrance. Furthermore, methoxy groups can impact the lipophilicity of a compound, which affects its ability to cross cell membranes. In some cases, methoxy groups can be metabolically labile, undergoing O-demethylation, which can either activate or deactivate a compound.

    Contribution of Cyano and Hydroxyl Functionalities to Ligand-Target Interactions

    The cyano and hydroxyl groups on the phenol (B47542) ring are crucial for establishing specific interactions with a biological target. The hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming strong and directional interactions with amino acid residues in a protein's binding site. The cyano group, with its linear geometry and electron-withdrawing nature, can also participate in hydrogen bonding as an acceptor and engage in dipole-dipole interactions. The combination of these two functionalities on the same ring creates a distinct electronic and interactive profile that can be key to molecular recognition.

    Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

    QSAR is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

    This would involve calculating a variety of molecular descriptors for each analog, such as:

    Electronic descriptors : Partial charges, dipole moment.

    Steric descriptors : Molecular volume, surface area.

    Hydrophobic descriptors : LogP.

    Topological descriptors : Connectivity indices.

    By correlating these descriptors with the measured biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive model can be built. Such a model would be invaluable for guiding the rational design of more potent and selective analogs. For instance, a QSAR study on biphenyl (B1667301) carboxamide analogues for analgesic activity successfully identified key descriptors for predicting biological response. medcraveonline.com

    In Vitro Biological Target Identification and Chemical Biology Applications

    Screening Methodologies for Biological Activity in Cell-Free and Cell-Based Assays

    Information regarding the specific cell-free and cell-based assays utilized to screen 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol for biological activity is not present in the reviewed scientific literature. Typically, a novel compound might undergo a battery of tests to assess its potential effects.

    Commonly Employed Screening Assays:

    Assay TypeDescription
    Cell-Free Assays These assays utilize isolated biological components, such as enzymes or receptors, to determine direct interactions with the test compound. Examples include enzymatic activity assays and competitive binding assays.
    Cell-Based Assays These assays use whole living cells to evaluate the effect of a compound on a cellular process, such as cell viability, proliferation, or the activation of a specific signaling pathway.

    Without published data, it is not possible to detail which, if any, of these methodologies have been applied to this compound or what the outcomes of such screenings were.

    Identification and Validation of Molecular Targets

    The molecular targets of this compound have not been identified in the available scientific literature. The following subsections represent key areas of investigation for which no specific data could be found for this compound.

    Enzymatic Inhibition Studies (e.g., Indoleamine 2,3-dioxygenase 1 (IDO1))

    No studies were found that investigated the inhibitory activity of this compound against Indoleamine 2,3-dioxygenase 1 (IDO1) or any other enzyme. IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a target for cancer immunotherapy. smolecule.com The evaluation of novel small molecules as IDO1 inhibitors is an active area of research. smolecule.com

    Receptor Binding Assays (e.g., Cannabinoid CB1 receptors)

    There is no public data detailing the binding affinity or functional activity of this compound at Cannabinoid CB1 receptors. The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors involved in various physiological processes. The development of ligands with specific affinities and activities at these receptors is of significant therapeutic interest.

    Characterization of Interactions with Biological Macromolecules (e.g., DNA, proteins)

    Research characterizing the direct interaction of this compound with biological macromolecules such as DNA or specific proteins is not available. Some small molecules can exert their effects by binding to nucleic acids or by modulating protein-protein interactions.

    Investigation of Modulators for Specific Biological Pathways (e.g., SMN2 splicing, Type III Secretion System)

    No literature was found to suggest that this compound has been investigated as a modulator of Survival Motor Neuron 2 (SMN2) splicing or as an inhibitor of the Type III Secretion System (T3SS). The modulation of SMN2 splicing is a therapeutic strategy for spinal muscular atrophy, while the inhibition of T3SS is an approach to combat bacterial virulence.

    Mechanism of Action Studies at the Molecular Level (In Vitro)

    Due to the absence of identified biological targets and activity data, no in vitro studies elucidating the molecular mechanism of action for this compound could be located. Such studies are contingent on initial findings from biological screening and target identification efforts.

    Modulation of Specific Biochemical Pathways

    The structural motifs within this compound, namely the biphenyl (B1667301) core, cyanophenol group, and chloro and methoxy (B1213986) substituents, suggest potential interactions with various biochemical pathways. Biphenyl derivatives are known to modulate a range of biological processes. For instance, some have been investigated for their ability to inhibit enzymes involved in inflammatory pathways or to act as antagonists for nuclear receptors.

    The cyanophenol moiety is of interest for its potential to interact with enzymes where a hydrogen bond donor/acceptor or a metal-coordinating group is critical for binding. The electronic properties of the cyano group can influence the acidity of the phenolic hydroxyl, which may be crucial for interactions with specific protein residues. For example, some studies have focused on the ability of natural and synthetic compounds to modulate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress. plos.org While no direct evidence links this compound to this pathway, its phenolic structure makes it a candidate for such investigations.

    A hypothetical study could involve screening this compound against a panel of kinases, proteases, or metabolic enzymes to identify potential targets. For example, in a study on 4-phenyl-2-quinolone derivatives, which share a biphenyl-like scaffold, certain compounds exhibited anticancer activity by inhibiting tubulin polymerization. nih.gov This suggests that this compound could be evaluated for similar antimitotic activity.

    Table 1: Potential Biochemical Pathways for Investigation

    Pathway/Target ClassRationale for InvestigationExample from Related Compounds
    Kinase SignalingBiphenyl structures can fit into ATP-binding pockets of kinases.Various biphenyl derivatives have been developed as kinase inhibitors.
    Nuclear Receptor ModulationThe lipophilic nature of the biphenyl scaffold is suitable for binding to the ligand-binding domains of nuclear receptors.Biphenyl compounds have been explored as receptor antagonists.
    Inflammatory Pathways (e.g., COX, LOX)Phenolic compounds can exhibit anti-inflammatory effects.Polymethoxyflavones from orange peel show inhibitory activity against 15-lipoxygenase. researchgate.net
    Nrf2 PathwayPhenolic compounds can act as activators of the Nrf2 pathway.Sulforaphane and wogonin (B1683318) are known natural compound activators of Nrf2. plos.org
    Tubulin PolymerizationBiphenyl-like structures can bind to the colchicine-binding site of tubulin.4-Phenyl-2-quinolone derivatives show antimitotic activity. nih.gov

    Understanding Ligand-Protein Interactions via Biophysical Techniques

    To understand how this compound interacts with a potential protein target, various biophysical techniques could be employed. These methods are essential for confirming direct binding and characterizing the thermodynamics and kinetics of the interaction.

    Surface Plasmon Resonance (SPR): This technique would be valuable for real-time analysis of the binding kinetics between the compound and a purified target protein immobilized on a sensor chip. It would provide data on the association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) can be calculated.

    Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information can help to understand the driving forces behind the interaction.

    X-ray Crystallography: If the compound is found to bind to a protein with sufficient affinity and solubility, co-crystallization trials could be initiated. A high-resolution crystal structure of the protein-ligand complex would provide detailed atomic-level information about the binding mode, including the specific amino acid residues involved in the interaction.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) experiments, can be used to identify binding and map the interaction site on the protein. These methods are particularly useful for studying weaker interactions in solution.

    Table 2: Application of Biophysical Techniques

    TechniqueInformation GainedHypothetical Application
    Surface Plasmon Resonance (SPR)Binding kinetics (k_on, k_off), Binding affinity (K_D)Determining the binding affinity of the compound to a purified kinase.
    Isothermal Titration Calorimetry (ITC)Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Characterizing the thermodynamic driving forces of the compound binding to a nuclear receptor ligand-binding domain.
    X-ray Crystallography3D structure of the protein-ligand complex, Binding modeVisualizing the precise interactions of the compound within the active site of an enzyme.
    Nuclear Magnetic Resonance (NMR)Ligand binding, Interaction site mappingIdentifying the amino acid residues of a protein that are in close contact with the compound.

    Applications as Chemical Probes and Tools in Biological Systems (In Vitro)

    A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a biological system. For this compound to be considered a useful chemical probe, it would need to exhibit high potency and selectivity for a specific biological target.

    Should this compound be identified as a potent and selective inhibitor of a particular enzyme, it could be used to probe the physiological role of that enzyme in cellular models. For example, if it were a selective inhibitor of a specific metabolic enzyme, it could be used to study the consequences of blocking that metabolic pathway in cancer cells. A study on a different complex molecule, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, identified it as a highly selective chemical probe for investigating MCT4 biology. nih.gov This highlights the potential for structurally complex molecules to serve as valuable research tools.

    To enhance its utility as a probe, the compound could be modified with a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. This would allow for visualization of the target protein within cells or for affinity-based purification of the target protein and its binding partners.

    Development of Biologically Active Analogs and Lead Optimization (In Vitro Efficacy)

    Assuming that this compound demonstrates initial biological activity in a screening assay, the next step would be to synthesize and evaluate a series of analogs to establish a structure-activity relationship (SAR) and optimize its properties. This process, known as lead optimization, aims to improve potency, selectivity, and drug-like properties.

    The SAR study would involve systematically modifying different parts of the molecule:

    The Biphenyl System: The substitution pattern on both phenyl rings could be altered. For example, the position and nature of the chloro and methoxy groups could be varied to explore their impact on activity. Other substituents could also be introduced to probe steric and electronic effects.

    The Cyanophenol Moiety: The cyano and hydroxyl groups could be replaced with other functional groups to assess their importance for binding. For instance, the cyano group could be replaced with a carboxamide or a tetrazole, while the hydroxyl group could be converted to an ether or an ester.

    The Linkage between the Phenyl Rings: The rotational freedom around the biphenyl bond could be restricted by introducing bridging atoms to create more rigid structures.

    The synthesized analogs would be evaluated in the same in vitro assays as the parent compound to determine their efficacy. For example, a study on forchlorfenuron (B1673536) analogs demonstrated that structural modifications could lead to more potent compounds with enhanced cytotoxic effects in cancer cell lines. nih.gov Similarly, research on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides showed that variations in the alkoxy substituent significantly influenced their antibacterial and antimycobacterial activities. cit.ie

    Advanced Spectroscopic and Crystallographic Methodologies for Compound Characterization

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

    For a molecule with the complexity of 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, a suite of NMR experiments is necessary for complete structural assignment.

    ¹H NMR Spectroscopy: This technique identifies the number and types of hydrogen atoms (protons) in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, distinct signals would be expected for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment.

    ¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization and bonding environment. One would expect to observe signals for the aromatic carbons, the carbon of the methoxy group, and the nitrile carbon.

    2D NMR Spectroscopy: To definitively assign the signals from ¹H and ¹³C NMR and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

    COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton-proton networks within the two aromatic rings.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

    HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the two phenyl rings and for placing the substituent groups (chloro, methoxy, cyano, and hydroxyl) at their correct positions on the aromatic skeletons. For instance, a correlation between the methoxy protons and the carbon atom at the 2-position of the chlorophenyl ring would confirm the location of the methoxy group.

    A hypothetical table of expected NMR data is presented below. Actual experimental values would be necessary for a definitive analysis.

    Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations
    Methoxy Protons (-OCH₃)~3.8~56C-2'
    Aromatic Protons6.8 - 7.6110 - 160Correlations to adjacent and quaternary carbons
    Hydroxyl Proton (-OH)Variable, broad--
    Nitrile Carbon (-CN)-~118Protons on the cyanophenol ring
    Quaternary Carbons-110 - 160Protons on both rings

    Table 1: Hypothetical NMR Data for this compound.

    Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

    Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the O-H stretch of the phenol (B47542), the C≡N stretch of the nitrile group, the C-O stretch of the methoxy group and the phenol, C-Cl stretch, and the various C-H and C=C bonds of the aromatic rings.

    Functional Group Expected IR Absorption Range (cm⁻¹)
    Phenolic O-H stretch3200-3600 (broad)
    Aromatic C-H stretch3000-3100
    Aliphatic C-H stretch (methoxy)2850-3000
    Nitrile C≡N stretch2220-2260
    Aromatic C=C stretch1400-1600
    C-O stretch (aryl ether & phenol)1200-1300 & 1150-1250
    C-Cl stretch700-850

    Table 2: Expected Infrared Absorption Bands for this compound.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, can offer further structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio). The fragmentation pattern would likely involve cleavage of the bond between the two aromatic rings and losses of small molecules or radicals such as CO, CH₃, and HCN.

    X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

    When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the torsional angle between the two phenyl rings. Due to steric hindrance between the substituents at the ortho positions relative to the inter-ring bond, the two rings are not expected to be coplanar. X-ray crystallography can also reveal the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, that govern the crystal packing.

    Crystallographic Parameter Information Provided
    Unit Cell DimensionsThe size and shape of the repeating unit in the crystal lattice.
    Space GroupThe symmetry of the crystal structure.
    Atomic CoordinatesThe precise position of each atom in the unit cell.
    Bond Lengths and AnglesThe geometry of the molecule.
    Torsional AnglesThe conformation of the molecule, including the dihedral angle between the phenyl rings.
    Hydrogen BondingIntermolecular interactions that stabilize the crystal structure.

    Table 3: Information Obtainable from X-ray Crystallography of this compound.

    Chromatographic Techniques for Purity Assessment and Separation

    Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

    Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (R_f) of the synthesized compound to that of the starting materials and potential byproducts, one can assess the completeness of the reaction.

    Column Chromatography: This technique is used for the purification of the compound on a larger scale. A suitable solvent system is chosen based on TLC analysis to separate the desired product from any unreacted starting materials or impurities.

    High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. A sharp, single peak in the chromatogram at a specific retention time would indicate a high degree of purity. Different detector types, such as a UV detector set to the λ_max of the compound, can be used.

    Emerging Research Avenues and Future Perspectives for 5 4 Chloro 2 Methoxyphenyl 2 Cyanophenol

    Novel Synthetic Methodologies for Biaryl Systems with Complex Substitutions

    The construction of the carbon-carbon bond linking the two aromatic rings in 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol is a significant synthetic challenge. While traditional methods like the Ullmann and Suzuki-Miyaura coupling reactions have been foundational, recent advancements focus on greater efficiency, milder conditions, and broader functional group tolerance, which are critical for synthesizing intricately substituted molecules. numberanalytics.com

    Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, remain a cornerstone for biaryl synthesis due to their high efficiency and selectivity. numberanalytics.com The development of highly active palladium catalysts with specialized ligands, such as N-heterocyclic carbenes (NHCs) or Buchwald-type phosphines, allows these reactions to proceed under mild conditions, a crucial factor for preserving the delicate functional groups on the target molecule. numberanalytics.com Furthermore, non-noble metal catalysts based on nickel and copper are gaining prominence as more sustainable and cost-effective alternatives to palladium. numberanalytics.comnumberanalytics.com

    Synthetic Method Description Advantages for Complex Biaryls Key Catalyst/Reagent Examples
    Advanced Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling between an aryl boronic acid and an aryl halide. numberanalytics.comHigh functional group tolerance, mild reaction conditions, and high yields. nih.govPd(OH)₂, Palladium(II) complexes with N-heterocyclic carbene (NHC) ligands. numberanalytics.comnih.gov
    Nickel-Catalyzed Cross-Coupling Uses more abundant and cost-effective nickel catalysts for reactions like Negishi and Suzuki-Miyaura couplings.Cost-effective alternative to palladium, effective for a range of aryl halides and pseudohalides. numberanalytics.comnumberanalytics.comNi(II) complexes with bis(oxazolinyl)pyridine (PyBox) ligands. numberanalytics.com
    Direct C-H Arylation Forms a C-C bond by activating a C-H bond on one arene and coupling it with an aryl halide. nih.govReduces synthetic steps by avoiding pre-functionalization, allows for late-stage modification. nih.govorganic-chemistry.orgPalladium catalysts with mono-N-protected amino acid (MPAA) ligands. nih.gov
    Asymmetric Synthesis Catalytic methods that control the stereochemistry of the biaryl product, particularly relevant for atropisomers.Enables the synthesis of single enantiomers, which can have distinct biological activities. nih.govChiral ligands in conjunction with palladium or nickel catalysts.

    Integration of Artificial Intelligence and Machine Learning in Compound Design

    Generative deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known molecules to generate entirely new chemical structures. nih.govacs.org These models can be tailored to produce novel compounds that retain the core biaryl scaffold of the parent molecule but possess different substitution patterns aimed at improving specific properties like target affinity, selectivity, or metabolic stability. acs.org

    AI/ML Application Description Potential Impact on Compound Development
    De Novo Molecular Design Uses generative models (e.g., RNNs, GANs) to create novel molecules with desired properties. nih.govacs.orgRapid generation of new analogs of this compound for lead optimization.
    Property Prediction Employs machine learning algorithms to predict biological activity, toxicity, and physicochemical properties. proactiveinvestors.commitacs.caPrioritizes the synthesis of candidates with higher chances of success and better drug-like properties.
    Target Identification AI algorithms analyze genetic and proteomic data to identify novel or previously unknown biological targets for a class of compounds. proactiveinvestors.comSuggests new therapeutic areas where the biaryl scaffold might be effective.
    Retrosynthesis Planning AI tools predict viable synthetic routes for novel, computer-generated compounds. nih.govEnsures that newly designed molecules are synthetically accessible.

    Exploration of Undiscovered Biological Targets and Pathways (In Vitro)

    Identifying the specific biological targets of this compound is a critical step in understanding its therapeutic potential. The initial exploration is typically conducted through a battery of in vitro assays. Biaryl structures are known to interact with a wide range of protein targets, suggesting that this compound could modulate various biological pathways. nih.govresearchgate.net

    High-throughput screening (HTS) against large panels of enzymes, receptors, and ion channels is a common starting point. mdpi.com Given its structure, potential target classes for this compound could include protein kinases, proteases, and enzymes involved in signaling pathways, such as cyclooxygenases (COX) or monoamine oxidases (MAO). nih.govmdpi.com For instance, studies on other substituted biaryl molecules have demonstrated potent inhibitory activity against COX-1 and COX-2, which are key enzymes in inflammation. nih.gov Similarly, certain bisarylureas have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in neurodegenerative diseases. mdpi.com

    Further investigation would involve cell-based assays using human cancer cell lines or patient-derived cells to evaluate antiproliferative effects. researchgate.net Mechanistic studies could then be employed to determine if the compound induces apoptosis, cell cycle arrest, or other cellular responses, thereby narrowing down the specific pathways it affects.

    Potential Target Class Biological Relevance Example from Similar Scaffolds In Vitro Assay Type
    Cyclooxygenases (COX) Key enzymes in the inflammatory pathway; targets for anti-inflammatory drugs.Biaryl analogs have shown significant COX-1 and COX-2 inhibition. nih.govEnzyme inhibition assays (IC₅₀ determination).
    Monoamine Oxidases (MAO) Enzymes that metabolize neurotransmitters; targets for antidepressants and neuroprotective agents.Bisarylureas have been identified as potent, selective inhibitors of hMAO-B. mdpi.comEnzyme inhibition assays.
    Protein Kinases Regulate a wide variety of cellular processes; major targets in oncology.Many kinase inhibitors feature biaryl motifs to occupy the ATP-binding pocket.Kinase activity assays, cell viability assays.
    Steroid Sulfatase (STS) Involved in hormone production; a target in hormone-dependent cancers.Certain sulfamate (B1201201) derivatives of biaryl-like structures are potent STS inhibitors. researchgate.netEnzyme inhibition assays, proliferation assays in hormone-dependent cell lines.

    Advanced Spectroscopic Techniques for Dynamic Process Monitoring

    Modern research and manufacturing demand more than just final product characterization; they require real-time monitoring of dynamic processes. Advanced spectroscopic techniques are essential tools for achieving this, providing continuous insight into the synthesis of complex molecules like this compound. acorn.works

    Techniques such as in-situ Fourier-transform infrared (FTIR), Raman spectroscopy, and visible (Vis) spectroscopy can be integrated directly into a reaction vessel. acs.orgsouthampton.ac.uk These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation throughout the synthetic process. acs.org For example, online Vis spectroscopy, when coupled with chemometric analysis (multivariate data analysis), can accurately quantify the concentration of colored species in real-time, even in complex matrices. acs.org

    This real-time data is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize impurities. It also enhances safety by providing immediate feedback on the reaction's state. The ability to monitor dynamic processes is a key component of modern process analytical technology (PAT), leading to more robust, efficient, and reproducible chemical syntheses. spectrumtechniques.com

    Spectroscopic Technique Principle Application in Dynamic Monitoring Information Gained
    In-situ FTIR/Raman Spectroscopy Measures molecular vibrations to identify functional groups.Real-time tracking of changes in chemical bonds during a reaction.Reaction kinetics, detection of intermediates, endpoint determination.
    Online UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by molecules with chromophores. acs.orgMonitors the concentration of colored reactants, intermediates, or products. acs.orgConcentration profiles over time, mass balance calculations. acs.org
    Process NMR Spectroscopy Utilizes nuclear magnetic resonance to provide detailed structural information.Provides quantitative data on multiple components simultaneously in the reaction mixture.Structural confirmation of intermediates, quantification of isomers, reaction profiling.
    Mass Spectrometry Measures the mass-to-charge ratio of ions.Can be coupled with reaction systems to identify components in real-time.Identification of transient intermediates and byproducts, mechanistic insights.

    Translational Research Opportunities in Chemical Biology (Pre-clinical/Non-Clinical Focus)

    Translational research provides the critical bridge to take a promising chemical entity from a "bench" discovery to a potential "bedside" application. pharmafeatures.comnih.gov For this compound, a preclinical translational pathway is essential to evaluate its therapeutic viability before any consideration of clinical trials.

    The process begins after initial in vitro hits are confirmed. The next step involves moving to more complex, biologically relevant models. nih.gov This includes testing the compound on patient-derived organoids or 3D cell cultures, which more closely mimic the in vivo environment than traditional 2D cell cultures. pharmafeatures.com These models can provide early insights into efficacy and potential resistance mechanisms.

    Animal models are also a fundamental part of preclinical research, but there is a strong emphasis on using models with high translatability to human physiology. pharmafeatures.comnih.gov Non-rodent models, such as the zebrafish, are increasingly used for initial toxicity and efficacy screening because their genes are highly conserved with humans and their transparent bodies allow for direct visualization of biological processes. pharmafeatures.com Throughout these studies, researchers establish pharmacokinetic and pharmacodynamic (PK/PD) relationships, which link the concentration of the compound in the body to its biological effect, a key step in predicting its behavior in humans. nih.gov This rigorous preclinical evaluation is designed to identify and eliminate candidates that are likely to fail, thereby increasing the success rate of compounds that advance toward clinical development. nih.gov

    Preclinical Model/Approach Purpose Key Advantages
    Patient-Derived Organoids To test efficacy in a model that reflects the heterogeneity of human disease.Better prediction of patient response compared to standard cell lines. youtube.com
    Zebrafish Models Rapid in vivo screening for toxicity and preliminary efficacy.High-throughput screening, genetic conservation with humans, transparent body for imaging. pharmafeatures.com
    Humanized Mouse Models To study drug effects in a system with human biological components (e.g., human tumors or immune cells). nih.govProvides a more accurate reflection of human-specific biological interactions. nih.gov
    PK/PD Modeling To understand the relationship between drug exposure (Pharmacokinetics) and its biological effect (Pharmacodynamics). nih.govHelps in translating findings from animal models to humans and guiding future study design. nih.gov
    Biomarker Discovery To identify measurable indicators of a biological state or condition that can predict or monitor the response to the compound.Enables patient selection and provides objective measures of target engagement and efficacy. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, and how are reaction conditions optimized?

    • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, 2-cyanophenol derivatives can react with halogenated aryl precursors (e.g., 4-chloro-2-methoxybenzene derivatives) under basic conditions. Reaction parameters like temperature (80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., K2_2CO3_3) are critical for yield optimization. Monitoring via TLC ensures intermediate formation . Multi-step protocols may require protecting groups, as seen in tert-butoxide-mediated substitutions followed by acid hydrolysis .

    Q. Which purification techniques are most effective for isolating this compound?

    • Methodological Answer : Recrystallization using ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane eluent) achieves high purity. For example, intermediates are often recrystallized from ethanol after acidification . Industrial-scale purification may employ continuous flow processes with automated systems to ensure consistency .

    Q. How is the compound characterized spectroscopically, and what key data confirm its structure?

    • Methodological Answer : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyano carbon at δ 115–120 ppm). IR confirms -CN (∼2220 cm1^{-1}) and phenolic -OH (∼3300 cm1^{-1}). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+^+ at m/z 275). TLC (Rf_f 0.5 in ethyl acetate/hexane 1:3) monitors reaction progress .

    Advanced Research Questions

    Q. How can crystallographic data resolve structural ambiguities in this compound?

    • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) refines bond lengths and angles. For example, the chloro and methoxy groups’ spatial arrangement can be validated against calculated torsion angles. High-resolution data (>1.0 Å) reduce residual density errors .

    Q. What advanced spectroscopic techniques interpret electronic effects of substituents in this compound?

    • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron-withdrawing effects of -Cl and -CN on the aromatic ring. UV-Vis spectroscopy (λmax_{\text{max}} ∼270 nm) correlates with π→π^* transitions. 19^{19}F NMR (if fluorinated analogs exist) probes electronic environments .

    Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

    • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) assess IC50_{50} values. Antimicrobial activity is tested via broth microdilution (MIC against S. aureus/E. coli). Molecular docking (AutoDock Vina) predicts binding to targets like COX-2 or β-lactamases, guided by structural analogs .

    Q. How to address contradictions in synthetic yields reported across studies?

    • Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables (solvent, catalyst loading). For example, DMF vs. THF may alter reaction rates due to polarity differences. Reproducibility is enhanced by strict moisture control (Schlenk techniques) and quantifying intermediates via HPLC .

    Q. What computational tools predict reactivity and stability under varying conditions?

    • Methodological Answer : Gaussian or ORCA software simulates reaction pathways (e.g., Fukui indices for electrophilic attack sites). QSPR models correlate substituent effects with hydrolysis rates at pH 7.4. MD simulations assess thermal stability (e.g., RMSD < 2.0 Å over 50 ns) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.